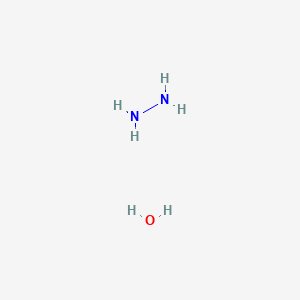

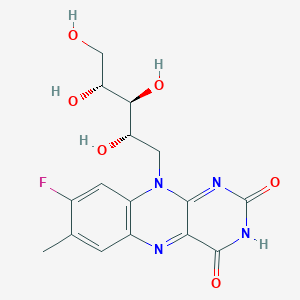

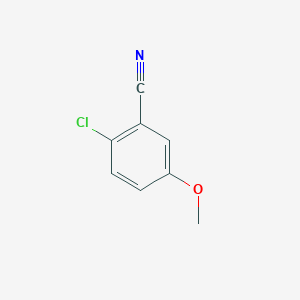

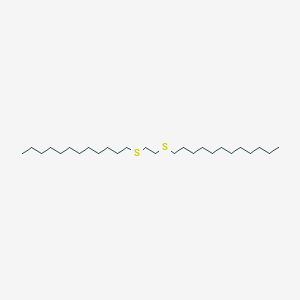

![molecular formula C6H10N2O B159120 1,2-Diazabicyclo[2.2.2]octan-3-ona CAS No. 1632-26-4](/img/structure/B159120.png)

1,2-Diazabicyclo[2.2.2]octan-3-ona

Descripción general

Descripción

1,2-Diazabicyclo[2.2.2]octan-3-one, also known as 3-Quinuclidinone, 3-Oxoquinuclidine, 3-Quinuclidone, MKC-2, Quinuclidone 3, and Quinuclidin-3-one , is a colorless solid . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

1,2-Diazabicyclo[2.2.2]octan-3-one has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . A general method for its synthesis involves nitrosation of piperidine carboxylic acids, subsequent reduction to 1-aminopiperidine carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and reduction of the latter to 1,2-diazabicycloalkanes .Molecular Structure Analysis

The molecular formula of 1,2-Diazabicyclo[2.2.2]octan-3-one is C7H11NO, and its molecular weight is 125.1683 . The IUPAC Standard InChI is InChI=1S/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H2 .Chemical Reactions Analysis

DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Protection and deprotection of functional groups and the formation of carbon–carbon bonds are also catalyzed by DABCO . The reagent also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis

1,2-Diazabicyclo[2.2.2]octan-3-one is a colorless solid . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . The pKa of [HDABCO]+ (the protonated derivative) is 8.8, which is almost the same as ordinary alkylamines .Aplicaciones Científicas De Investigación

Catálisis de Reacciones Orgánicas

DABCO se utiliza con frecuencia como base, catalizador y reactivo en química orgánica . Se ha utilizado para catalizar una variedad de reacciones orgánicas, incluidas las reacciones de Morita–Baylis–Hillman y Knoevenagel . Estas reacciones son respetuosas con el medio ambiente y se pueden llevar a cabo en condiciones suaves .

Propiedades Supernucleófilas

La estructura cíclica de DABCO y las interacciones transanulares de los pares de electrones solitarios de nitrógeno evitan la inversión de la configuración del átomo de nitrógeno . Esto le da a DABCO las propiedades de un supernucleófilo sin carga . Esta propiedad, en combinación con sus propiedades nucleofúgicas, permite que DABCO se utilice como catalizador en una serie de reacciones orgánicas .

Bloque de Construcción para Piperazinas

DABCO se utiliza en la síntesis orgánica como bloque de construcción para la preparación de piperazinas 1,4-disustituidas . Las piperazinas son una clase de compuestos orgánicos que contienen un anillo de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas en el anillo.

Preparación de Derivados de DABCO

Algunos derivados de DABCO se utilizan ampliamente como reactivos . Por ejemplo, el aducto de bis(dióxido de azufre) de 1,4-diazabiciclo[2.2.2]octano (DABSO) puede servir como fuente de SO2 . Otro derivado, 1-clorometil-4-fluoro-1,4-diazoniabiciclo[2.2.2]octano bis(tetrafluoroborato) (Selectfluor), se utiliza como agente fluorante electrófilo

Mecanismo De Acción

Target of Action

1,2-Diazabicyclo[2.2.2]octan-3-one, also known as DABCO, is a bicyclic organic compound that acts as a weak Lewis base . It is commonly used in organic synthesis due to its basic, nucleophilic, and catalytic properties .

Mode of Action

DABCO interacts with its targets through its lone pair of electrons on the nitrogen atoms. The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This makes DABCO an uncharged supernucleophile . Its manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .

Biochemical Pathways

DABCO is frequently used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . These reactions are part of the broader class of carbon-carbon bond-forming reactions, which are fundamental in organic chemistry and crucial for the biosynthesis of many important natural products.

Pharmacokinetics

It is known that dabco is a solid organic compound with good solubility in many polar, as well as nonpolar solvents . This suggests that it may have good bioavailability.

Result of Action

The primary result of DABCO’s action is the facilitation of various organic reactions. For example, it can catalyze the Morita–Baylis–Hillman reaction, which involves the addition of a nucleophile and a carbonyl compound to an α,β-unsaturated carbonyl compound . This leads to the formation of a new carbon-carbon bond, enabling the synthesis of complex organic molecules.

Action Environment

DABCO is hygroscopic and has a tendency to sublime at room temperature. It also reacts with CO2 and air moisture . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . These environmental factors can influence the action, efficacy, and stability of DABCO.

Safety and Hazards

Direcciones Futuras

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .

Análisis Bioquímico

Biochemical Properties

1,2-Diazabicyclo[2.2.2]octan-3-one plays a crucial role in biochemical reactions, particularly as a catalyst and reagent in organic synthesis. It interacts with enzymes, proteins, and other biomolecules, facilitating various chemical transformations. For instance, it is known to interact with 5-HT receptors, which are involved in neurotransmission and play a role in conditions such as Alzheimer’s, Parkinson’s, and schizophrenia . The nature of these interactions often involves the formation of stable complexes, which can enhance or inhibit the activity of the target biomolecules.

Cellular Effects

1,2-Diazabicyclo[2.2.2]octan-3-one has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of neurotransmitter receptors, thereby influencing neuronal signaling and cognitive functions . Additionally, its impact on gene expression can lead to changes in the production of proteins that are critical for cell survival and function.

Molecular Mechanism

The molecular mechanism of 1,2-Diazabicyclo[2.2.2]octan-3-one involves its interaction with biomolecules at the molecular level. It can act as a nucleophilic catalyst, promoting the formation of various chemical bonds. This compound is known to form stable adducts with hydrogen peroxide and sulfur dioxide, which can influence its reactivity and interaction with other biomolecules . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and affecting downstream biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Diazabicyclo[2.2.2]octan-3-one can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in cell viability, proliferation, and differentiation, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of 1,2-Diazabicyclo[2.2.2]octan-3-one vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways and improve cellular function. At high doses, it can exhibit toxic or adverse effects, such as cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

1,2-Diazabicyclo[2.2.2]octan-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can influence metabolic flux and alter the levels of metabolites in cells. For example, it has been shown to participate in the formation of heterocyclic compounds and other complex organic molecules . These interactions can affect the overall metabolic balance and contribute to the regulation of cellular processes.

Transport and Distribution

Within cells and tissues, 1,2-Diazabicyclo[2.2.2]octan-3-one is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s solubility and stability also play a role in its distribution, affecting its bioavailability and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of 1,2-Diazabicyclo[2.2.2]octan-3-one is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and facilitate its role in biochemical processes. For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic pathways and enzyme activity.

Propiedades

IUPAC Name |

1,2-diazabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-6-5-1-3-8(7-6)4-2-5/h5H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZACTZHUWMHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167527 | |

| Record name | 1,2-Diazabicyclo(2.2.2)octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1632-26-4 | |

| Record name | 1,2-Diazabicyclo(2.2.2)octan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diazabicyclo(2.2.2)octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

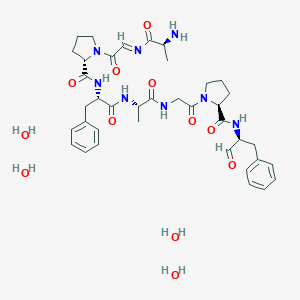

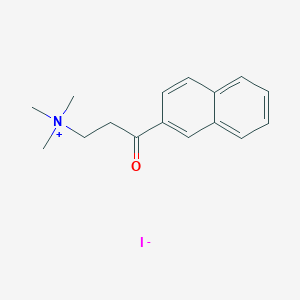

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)